(R)-1-(2-chloro-4-fluorophenyl)butylamine
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Overview
Description
®-1-(2-chloro-4-fluorophenyl)butylamine is an organic compound that belongs to the class of phenylalkylamines. This compound is characterized by the presence of a butylamine chain attached to a phenyl ring substituted with chlorine and fluorine atoms. The ®-configuration indicates that the compound is the enantiomer with the specific spatial arrangement of atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-chloro-4-fluorophenyl)butylamine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 2-chloro-4-fluorobenzaldehyde.
Reductive Amination: The aldehyde group is converted to the corresponding amine via reductive amination. This involves the reaction of 2-chloro-4-fluorobenzaldehyde with butylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the ®-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by separation and recrystallization.
Industrial Production Methods
Industrial production of ®-1-(2-chloro-4-fluorophenyl)butylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
®-1-(2-chloro-4-fluorophenyl)butylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane or alcohol.
Substitution: The chlorine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
®-1-(2-chloro-4-fluorophenyl)butylamine has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of ®-1-(2-chloro-4-fluorophenyl)butylamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(2-chloro-4-fluorophenyl)butylamine: The enantiomer of the compound with different spatial arrangement.
2-chloro-4-fluorophenylacetonitrile: A related compound with a nitrile group instead of an amine.
2-chloro-4-fluorophenylacetic acid: A related compound with a carboxylic acid group.
Uniqueness
®-1-(2-chloro-4-fluorophenyl)butylamine is unique due to its specific ®-configuration, which can result in different biological activity and properties compared to its (S)-enantiomer and other related compounds.
Properties
Molecular Formula |
C10H13ClFN |
---|---|
Molecular Weight |
201.67 g/mol |
IUPAC Name |
(1R)-1-(2-chloro-4-fluorophenyl)butan-1-amine |
InChI |
InChI=1S/C10H13ClFN/c1-2-3-10(13)8-5-4-7(12)6-9(8)11/h4-6,10H,2-3,13H2,1H3/t10-/m1/s1 |
InChI Key |
GENNIQLHHBMEOQ-SNVBAGLBSA-N |
Isomeric SMILES |
CCC[C@H](C1=C(C=C(C=C1)F)Cl)N |
Canonical SMILES |
CCCC(C1=C(C=C(C=C1)F)Cl)N |
Origin of Product |
United States |
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